2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran

Description

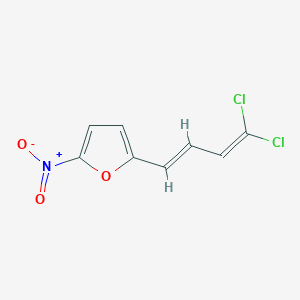

2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran is a synthetic organic compound characterized by the presence of a nitrofuran ring and a dichlorobutadiene moiety

Properties

Molecular Formula |

C8H5Cl2NO3 |

|---|---|

Molecular Weight |

234.03 g/mol |

IUPAC Name |

2-[(1E)-4,4-dichlorobuta-1,3-dienyl]-5-nitrofuran |

InChI |

InChI=1S/C8H5Cl2NO3/c9-7(10)3-1-2-6-4-5-8(14-6)11(12)13/h1-5H/b2-1+ |

InChI Key |

KUOIDIWTHZPQBI-OWOJBTEDSA-N |

Isomeric SMILES |

C1=C(OC(=C1)[N+](=O)[O-])/C=C/C=C(Cl)Cl |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=CC=C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran typically involves the reaction of 4,4-dichlorobutadiene with 5-nitrofuran under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran undergoes various chemical reactions, including:

Oxidation: The nitrofuran ring can be oxidized to form different oxidation states.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The dichlorobutadiene moiety can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Various oxidized derivatives of the nitrofuran ring.

Reduction: Amino derivatives of the compound.

Substitution: Substituted derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran involves its interaction with specific molecular targets and pathways. The nitrofuran ring can interact with biological macromolecules, leading to various biological effects. The dichlorobutadiene moiety can also participate in chemical reactions that modulate the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

- 2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrobenzene

- 2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrothiophene

Uniqueness

2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran is unique due to the presence of both a nitrofuran ring and a dichlorobutadiene moiety, which confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

2-(4,4-Dichlorobuta-1,3-dien-1-YL)-5-nitrofuran is a synthetic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

- CAS Number : 93198-51-7

- Molecular Formula : C8H5Cl2NO

- Molecular Weight : 202.03 g/mol

Antimicrobial Properties

Recent studies have indicated that derivatives of nitrofuran compounds, including this compound, exhibit significant antimicrobial activity. For instance, nitrofurantoin, a related compound, has been shown to have broad-spectrum antibacterial effects against various pathogens. The mechanism of action is primarily through the generation of reactive intermediates that damage bacterial DNA and cellular components .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound's nitrofuran moiety has been linked to potential anticancer properties. Research has demonstrated that similar nitrofuran derivatives can induce apoptosis in cancer cells by disrupting cellular redox balance and promoting oxidative stress. A study focusing on the cytotoxic effects of nitrofuran derivatives found that they could inhibit tumor cell proliferation effectively .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 15 |

| MCF-7 (breast) | 20 |

| A549 (lung) | 25 |

The biological activity of this compound can be attributed to several mechanisms:

- DNA Damage : The compound may form adducts with DNA, leading to strand breaks and mutations.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in cells, which is a common pathway for triggering apoptosis in cancer cells.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism in microorganisms and cancer cells.

Study on Antimicrobial Activity

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of various nitrofuran derivatives against clinical isolates. The results showed that this compound exhibited potent activity against multi-drug resistant strains of E. coli, highlighting its potential as an alternative treatment option .

Study on Anticancer Effects

Another significant study published in the Journal of Medicinal Chemistry explored the anticancer properties of nitrofuran derivatives. The findings indicated that treatment with this compound led to a marked reduction in cell viability in various cancer cell lines through apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.